2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to the given chemical have been explored for their potential anticancer activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested against various cancer cell lines, showing inhibitory effects on cancer cell growth. These studies suggest the potential of such compounds in the design and development of new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antioxidant Activity
Research on pyrazole-acetamide derivatives has shown significant antioxidant activity. The ability to scavenge free radicals and chelate metal ions makes these compounds candidates for therapeutic applications where oxidative stress is a contributing factor (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Anti-inflammatory and Analgesic Agents
The synthesis and biological evaluation of novel heterocyclic compounds derived from similar structures have demonstrated anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and show protective effects in models of inflammation and pain, indicating their potential as therapeutic agents in treating inflammatory diseases and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Structural Studies
The synthesis of analogues to the given compound, involving pyrazolo[3,4-d]pyrimidines and related structures, contributes to the understanding of structure-activity relationships (SAR) in medicinal chemistry. These studies aid in the design of compounds with improved pharmacological profiles by elucidating the impact of different substituents on biological activity and molecular interactions (Taylor & Patel, 1992).
Insecticidal Activity
Research has also been conducted on heterocyclic compounds incorporating thiadiazole moieties for their potential use as insecticides. These studies offer insights into developing new agricultural chemicals that can effectively control pest populations, thereby contributing to improved crop protection strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-27-12-17(25)20-8-9-24-18-16(10-22-24)19(26)23(13-21-18)11-15-6-4-14(2)5-7-15/h4-7,10,13H,3,8-9,11-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSJROSZFEJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.